N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide

Catalog No.
S547920
CAS No.
1375469-38-7
M.F
C25H30N6O5
M. Wt
494.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-me...

CAS Number

1375469-38-7

Product Name

N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide

IUPAC Name

N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide

Molecular Formula

C25H30N6O5

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C25H30N6O5/c1-16-18(4-3-7-26-16)24(33)29-25-28-21-19(23-27-8-9-31(23)25)5-6-20(22(21)34-2)36-15-17(32)14-30-10-12-35-13-11-30/h3-7,17,27,32H,8-15H2,1-2H3/t17-/m1/s1

InChI Key

QJTLLKKDFGPDPF-QGZVFWFLSA-N

SMILES

CC1=C(C=CC=N1)C(=O)N=C2N=C3C(=C4N2CCN4)C=CC(=C3OC)OCC(CN5CCOCC5)O

Solubility

Soluble in DMSO, not in water

Synonyms

BAY10-82439; BAY 10-82439; BAY-10-82439; BAY1082439; BAY 1082439; BAY-1082439.

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N=C2N=C3C(=C4N2CCN4)C=CC(=C3OC)OCC(CN5CCOCC5)O

Isomeric SMILES

CC1=C(C=CC=N1)C(=O)N=C2N=C3C(=C4N2CCN4)C=CC(=C3OC)OC[C@@H](CN5CCOCC5)O

Description

The exact mass of the compound Unii-59784ZX4GD is 494.2278 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Unii-59784ZX4GD is a unique identifier assigned to BAY-1082439, a small molecule inhibitor targeting the PI3K (phosphatidylinositol 3-kinase) pathway []. The PI3K pathway plays a crucial role in cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers []. Research suggests that BAY-1082439 holds promise as a therapeutic agent for cancer treatment.

In Vitro Studies of BAY-1082439

Studies conducted in cell lines have demonstrated the potential of BAY-1082439 to inhibit PI3K activity. Specifically, the research investigated the effects of BAY-1082439 on MCF-7 and 4T1 breast cancer cells, as well as PC-3 and LNCaP prostate cancer cells []. The study revealed that BAY-1082439 effectively suppressed cell proliferation and induced apoptosis (programmed cell death) in these cancer cell lines []. These findings suggest that BAY-1082439 may be a promising candidate for developing cancer therapies.

N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide is a complex organic compound characterized by its intricate molecular structure, which includes multiple functional groups such as hydroxyl, morpholine, and methoxy moieties. The compound's IUPAC name reflects its detailed structural features, including a pyridine ring and an imidazoquinazoline core, which are common in various pharmaceutical agents.

The chemical reactivity of this compound can be attributed to its functional groups. For example:

  • The hydroxyl group can participate in hydrogen bonding and may act as a nucleophile in substitution reactions.
  • The morpholine moiety can engage in ring-opening reactions or serve as a base in acid-base reactions.
  • The methoxy group is often involved in electrophilic aromatic substitutions or can be cleaved under strong acidic or basic conditions.

These properties suggest that the compound could be synthesized or modified through various organic reactions such as nucleophilic substitutions, condensation reactions, or coupling reactions with other organic substrates.

Preliminary studies indicate that compounds with similar structural features exhibit significant biological activity, particularly in the field of oncology and neurology. For instance, derivatives of imidazoquinazoline have been shown to possess antitumor and anticonvulsant properties. The specific biological activity of N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide remains to be fully elucidated but may involve mechanisms such as inhibition of specific kinases or modulation of neurotransmitter systems.

The synthesis of this compound likely involves several steps:

  • Formation of the Imidazoquinazoline Core: This could be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
  • Introduction of Functional Groups: Subsequent steps may involve the addition of the morpholine and methoxy groups through alkylation or substitution reactions.
  • Final Modifications: The carboxamide group may be introduced via amidation reactions with suitable carboxylic acids or derivatives.

Specific synthetic routes would require optimization based on yield and purity considerations.

Given its structural characteristics, N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide could find applications in:

  • Pharmaceutical Development: As a potential drug candidate for treating cancers or neurological disorders.
  • Biochemical Research: As a tool for studying cellular pathways involving kinases or neurotransmitter receptors.

Interaction studies are crucial to understanding the pharmacodynamics and pharmacokinetics of this compound. Potential studies may include:

  • In vitro assays to evaluate binding affinities to target proteins.
  • Cell line studies to assess cytotoxicity and efficacy against specific cancer cell lines.
  • Animal models to investigate the therapeutic effects and side effects.

Such studies would help establish the safety profile and therapeutic window for clinical applications.

Several compounds share structural similarities with N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide. Here are some examples:

Compound NameStructural FeaturesBiological Activity
ImatinibQuinazoline coreAnticancer (tyrosine kinase inhibitor)
SorafenibMultiple aromatic ringsAnticancer (multi-targeted kinase inhibitor)
LapatinibAnilinoquinazolineAnticancer (EGFR/HER2 inhibitor)

Uniqueness

The uniqueness of N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide lies in its specific combination of functional groups and structural motifs that may confer distinct biological activities compared to these similar compounds. Its potential for targeted therapeutic applications in oncology and neurology makes it a candidate for further investigation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

494.22776808 g/mol

Monoisotopic Mass

494.22776808 g/mol

Heavy Atom Count

36

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

59784ZX4GD

Dates

Modify: 2023-07-15

Explore Compound Types